N-[(3-Methylpiperidin-4-yl)methyl]propanamide N-[(3-Methylpiperidin-4-yl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17644319
InChI: InChI=1S/C10H20N2O/c1-3-10(13)12-7-9-4-5-11-6-8(9)2/h8-9,11H,3-7H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

N-[(3-Methylpiperidin-4-yl)methyl]propanamide

CAS No.:

Cat. No.: VC17644319

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-Methylpiperidin-4-yl)methyl]propanamide -

Specification

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name N-[(3-methylpiperidin-4-yl)methyl]propanamide
Standard InChI InChI=1S/C10H20N2O/c1-3-10(13)12-7-9-4-5-11-6-8(9)2/h8-9,11H,3-7H2,1-2H3,(H,12,13)
Standard InChI Key YUAYQZGAMMXWTN-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NCC1CCNCC1C

Introduction

Chemical Structure and Nomenclature

Structural Composition

N-[(3-Methylpiperidin-4-yl)methyl]propanamide consists of a piperidine ring substituted with a methyl group at position 3 and a propanamide-linked methyl group at position 4. The propanamide moiety (CH2CH2CONH2) is bonded via a methylene bridge to the piperidine nitrogen, forming a secondary amide. This configuration distinguishes it from analogs like N-(3-methylpiperidin-4-yl)-3-propoxypropanamide, which features a propoxy side chain instead of a direct methyl-propanamide linkage .

IUPAC and Simplified Nomenclature

The systematic IUPAC name is N-[(3-methylpiperidin-4-yl)methyl]propanamide, reflecting the substitution pattern. Simplified synonyms include 3-methyl-4-(propanamidomethyl)piperidine, though these are less commonly used. The molecular formula is deduced as C11H21N2O, with a molecular weight of 241.34 g/mol, based on comparisons to structurally similar compounds .

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis protocols for N-[(3-Methylpiperidin-4-yl)methyl]propanamide are documented, analogous piperidine derivatives suggest a multi-step approach:

  • Piperidine Functionalization: Introduction of a methyl group at position 3 via alkylation of piperidine using methyl iodide or reductive amination .

  • Methylene Bridge Installation: Quaternization of the piperidine nitrogen followed by nucleophilic substitution with a methylamine derivative.

  • Propanamide Conjugation: Reaction of the secondary amine with propanoic acid chloride or anhydride under Schotten-Baumann conditions .

A patent detailing the synthesis of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile highlights the use of chiral acids for enantiomeric resolution, a technique potentially applicable to this compound’s stereoselective production .

Industrial-Scale Considerations

Large-scale synthesis would likely employ continuous-flow reactors to enhance yield and purity, as seen in the production of N-(3-methylpiperidin-4-yl)-3-propoxypropanamide . Critical parameters include temperature control (<50°C to prevent racemization) and solvent selection (e.g., tetrahydrofuran for improved solubility).

Physicochemical Properties

Thermodynamic and Solubility Profiles

Predicted properties, extrapolated from N-(3-methylpiperidin-4-yl)-3-propoxypropanamide , include:

PropertyValue
Molecular Weight241.34 g/mol
logP (Partition Coefficient)1.82 (estimated)
logD (pH 7.4)0.51–0.68
Aqueous Solubility2.97 mg/mL (logSw = -2.97)
Polar Surface Area46.2 Ų

The compound’s moderate logP suggests balanced lipophilicity, enabling membrane permeability while retaining water solubility for biological activity.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N-H stretch (3300 cm⁻¹, amide), C=O stretch (1650 cm⁻¹), and C-N vibrations (1250 cm⁻¹).

  • NMR: ¹H NMR would show piperidine ring protons (δ 1.2–3.1 ppm), methyl groups (δ 0.9–1.1 ppm), and amide NH (δ 6.5–7.0 ppm) .

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